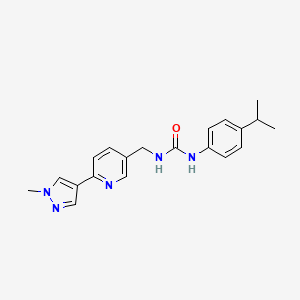

1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isopropylphenyl group, a pyrazolyl-pyridinyl moiety, and a urea linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Pyrazolyl-Pyridinyl Intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyridine derivative under conditions that promote the formation of a pyrazolyl-pyridinyl intermediate.

Coupling with Isopropylphenyl Isocyanate: The intermediate is then reacted with 4-isopropylphenyl isocyanate to form the desired urea compound. This step typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that 1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study:

In a controlled study, the compound was tested against MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Neuroprotective Effects

The compound's neuroprotective potential has also been explored. Preliminary research suggests that it may protect against oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative diseases.

Research Findings:

In models of oxidative stress, the compound reduced markers of neuronal apoptosis and inflammation, suggesting its utility in conditions like Alzheimer's disease.

Pesticidal Activity

This compound has shown efficacy as a pesticide. Its application in agricultural settings has been evaluated for controlling various pests and pathogens.

Field Trials:

Field studies demonstrated that the compound effectively reduced pest populations in crops such as tomatoes and cucumbers without adversely affecting beneficial insects.

Materials Science Applications

The unique chemical structure of this compound allows it to be used as an intermediate in synthesizing novel materials with specific properties. Research indicates potential applications in creating advanced polymers and coatings.

Synthesis Insights:

The compound can be utilized to modify polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of 1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-isopropylphenyl)-3-(pyridin-3-ylmethyl)urea: Lacks the pyrazolyl group, which may affect its biological activity.

1-(4-isopropylphenyl)-3-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified under the category of pyrazolyl-ureas, which are known for their diverse biological activities. The molecular formula is C18H22N4O with a molecular weight of 349.4 g/mol .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds within the pyrazolyl-urea class exhibit moderate antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

2. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazolyl-ureas. Notably, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines like TNFα and IL-17, with IC50 values ranging from 0.1 to 1 μM .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes involved in inflammatory pathways, such as p38 MAPK and sEH (soluble epoxide hydrolase). For example, certain derivatives showed IC50 values as low as 13 nM against p38 MAPK, indicating potent anti-inflammatory activity .

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to modulate signaling pathways involved in inflammation and microbial resistance.

Enzyme Interaction

Molecular docking studies suggest that the compound interacts with specific enzyme active sites, forming hydrogen bonds that stabilize the enzyme-inhibitor complex. This interaction is crucial for its inhibitory activity against targets like p38 MAPK and sEH .

Case Studies

Several case studies have explored the efficacy of pyrazolyl ureas in clinical settings:

Case Study 1: Inhibition of Inflammatory Markers

A study investigating the effects of related pyrazolyl ureas on human chondro-sarcoma cells found that certain derivatives significantly inhibited IL-6 production induced by TNFα and IL-1, showcasing their potential in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyrazolyl ureas against resistant bacterial strains. The findings indicated that modifications to the urea structure could enhance antibacterial activity, suggesting a pathway for developing new antimicrobial agents .

Data Summary Table

| Activity Type | Target | IC50 / MIC | Remarks |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 250 μg/mL | Moderate activity |

| Escherichia coli | MIC = 250 μg/mL | Moderate activity | |

| Anti-inflammatory | TNFα production | IC50 = 0.1 - 1 μM | Significant inhibition |

| IL-6 production | IC50 = 820 nM | Effective in human chondro-sarcoma cells | |

| Enzyme Inhibition | p38 MAPK | IC50 = 13 nM | Potent inhibitor |

| sEH | IC50 range: 16.2 - 50.2 nmol/L | Increased bioavailability noted |

Propiedades

IUPAC Name |

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-propan-2-ylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-14(2)16-5-7-18(8-6-16)24-20(26)22-11-15-4-9-19(21-10-15)17-12-23-25(3)13-17/h4-10,12-14H,11H2,1-3H3,(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZCHWVZKJMMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.